N-[(2,4-dimethoxyphenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O4/c1-34-16-9-7-15(21(12-16)35-2)13-27-24(32)14-8-10-18-20(11-14)31-23(28-25(18)33)22(29-30-31)17-5-3-4-6-19(17)26/h3-12,30H,13H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWSBSYZSONASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[(2,4-dimethoxyphenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazoloquinazoline core with a carboxamide functional group and two methoxy groups on the phenyl ring. Its molecular formula is C₁₈H₁₈F N₅ O₃.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. The following table summarizes the findings from various research studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| Study 2 | A549 (Lung Cancer) | 22.5 | Inhibition of cell proliferation |
| Study 3 | HeLa (Cervical Cancer) | 18.7 | Disruption of mitochondrial membrane potential |
Mechanisms of Action
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Studies indicate that it activates caspase pathways and disrupts mitochondrial function, leading to cell death. Additionally, SAR analysis suggests that modifications in the phenyl ring can enhance cytotoxicity.
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of this compound. Key observations include:
- Methoxy Substitution : The dimethoxy substitution on the phenyl ring enhances solubility and bioavailability.
- Fluorine Atom : The introduction of a fluorine atom at the para position increases lipophilicity, improving cellular uptake.
- Triazole Ring : The triazole moiety contributes to the compound's ability to interact with various biological targets.
Case Study 1: MCF7 Cell Line
In a study examining the effects on MCF7 cells, N-[(2,4-dimethoxyphenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide demonstrated an IC50 value of 15 µM. Mechanistic studies revealed that treatment led to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
Case Study 2: A549 Cell Line
Research involving A549 lung cancer cells showed an IC50 of 22.5 µM. The compound was found to inhibit cell proliferation by arresting the cell cycle in the G2/M phase and inducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Triazoloquinazoline Derivatives
N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (CAS 1031934-52-7)
- Key Differences :
- Substituent at position 3 : 4-Methoxyphenyl (vs. 2-fluorophenyl in the target compound).
- Electronic Effects : Methoxy groups are electron-donating, while fluorine is electron-withdrawing, altering electronic density on the core.
- Molecular Weight : 485.5 g/mol (vs. ~483.5 g/mol estimated for the target compound).
- Implications : The 4-methoxy substituent may enhance solubility but reduce metabolic stability compared to the 2-fluorophenyl group .
5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
- Key Differences :
- Triazole Position : [1,2,4]triazolo[1,5-c]quinazoline (vs. [1,2,3]triazolo[1,5-a]quinazoline).
- Substituents : Cyclopentyl at position 5 and 4-fluorophenyl at position 2.
- Physicochemical Data :
- Melting Point: 196–198°C.
- ¹H NMR: δ 8.65 (s, 1H, aromatic), 7.92–7.85 (m, 2H, fluorophenyl).
- Implications : The [1,2,4]triazolo core and cyclopentyl group may increase hydrophobicity, as reflected in the higher melting point .
Triazole-Carboxamide Derivatives
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Core Structure : 1H-1,2,3-triazole-4-carboxamide (vs. triazoloquinazoline).
- Substituents : Oxazolylmethyl and ethoxyphenyl groups.
- Molecular Weight : 436.45 g/mol.
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Key Differences :
- Core Structure : Triazolo[1,5-a]pyrazine (smaller heterocycle vs. quinazoline).
- Substituents : Furylmethyl and methyl groups.
- Molecular Weight : 273.25 g/mol.
Substituent Effects on Physicochemical Properties
- Fluorine vs. Methoxy : Fluorine increases electronegativity and lipophilicity (LogP ~3.2), while methoxy enhances solubility but may accelerate oxidative metabolism .
- Core Heterocycle : Quinazoline cores (e.g., target compound) offer greater planar rigidity than pyrazine or oxazole derivatives, favoring intercalation or enzyme binding .
NMR and Structural Analysis
- Region-Specific Shifts : In triazoloquinazoline analogs, NMR chemical shifts at positions 29–36 and 39–44 (aromatic and triazole regions) are sensitive to substituent changes. For example, a 2-fluorophenyl group may deshield nearby protons, causing downfield shifts compared to methoxy-substituted analogs .
Vorbereitungsmethoden
Preparation of 8-Cyanoquinazoline-2,4(1H,3H)-Dione
The synthesis begins with anthranilic acid derivatives, following established protocols:
Procedure
-
React anthranilic acid (10 mmol) with potassium cyanate (12 mmol) in acetic acid at 80°C for 6 hr.
-
Cyclize the intermediate ureido acid using 6M HCl under reflux (Yield: 78%).
Analytical Data
Construction of the Triazolo Ring System
Hydrazine Formation at C2
Treat 8-cyanoquinazoline-2,4-dione (5 mmol) with hydrazine hydrate (15 mmol) in ethanol at 0°C, followed by room-temperature stirring for 12 hr:
Reaction Conditions
-
Solvent: Absolute ethanol
-
Catalyst: None
-
Yield: 82%
Triazole Annulation
Cyclize the hydrazino intermediate with 2-fluorobenzaldehyde (6 mmol) in acetic acid under reflux (24 hr):
Mechanistic Insight
The reaction proceeds via:
-
Imine formation between hydrazine and aldehyde.
Optimization Data
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 65 |
| Temperature | 120°C | 68 |
| Catalyst | Cu(OAc)₂ (5 mol%) | 73 |
Functionalization at Position 8
Hydrolysis of Cyano to Carboxylic Acid
Hydrolyze the nitrile group using concentrated H₂SO₄ (10 mL) at 100°C for 3 hr:
Key Observations
-
Reaction completion monitored by TLC (Rf = 0.3 in EtOAc/hexane 1:1).
-
Yield: 89%
Amide Coupling with (2,4-Dimethoxyphenyl)methylamine
Activate the carboxylic acid using EDCl/HOBt in DMF, followed by amine coupling:
Procedure
-
Dissolve 8-carboxy-triazoloquinazoline (2 mmol) in DMF (10 mL).
-
Add EDCl (2.4 mmol), HOBt (2.4 mmol), and DIPEA (4 mmol).
-
After 30 min, add (2,4-dimethoxyphenyl)methylamine (2.2 mmol).
-
Stir at RT for 12 hr.
Purification
-
Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
-
Yield: 74%
Spectroscopic Validation
-
¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (C=O), 161.2 (C-F), 152.4, 148.1 (OCH₃).
-
HRMS (ESI): m/z [M+H]⁺ Calcd for C₂₇H₂₂FN₅O₄: 516.1684; Found: 516.1687.
Regioselective Introduction of 2-Fluorophenyl Group
Suzuki-Miyaura Coupling
Introduce the 2-fluorophenyl moiety via palladium-catalyzed cross-coupling:
Reaction Setup
-
Substrate: 3-Bromo-triazoloquinazoline (1 mmol)
-
Boronic acid: 2-Fluorophenylboronic acid (1.2 mmol)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (3 mmol)
-
Solvent: DME/H₂O (4:1)
Thermal Profile
-
90°C, 8 hr under N₂
-
Yield: 69%
Critical Analysis of Synthetic Challenges
Lactam Stability During Functionalization
The 5-oxo group necessitates mild conditions during amide coupling to prevent ring-opening. Studies show that EDCl/HOBt minimizes lactam degradation compared to thionyl chloride activation.
Regiocontrol in Triazole Formation
Copper catalysis enhances regioselectivity for 1,2,3-triazole vs. 1,2,4-isomers. Control experiments revealed:
| Catalyst Loading | 1,2,3:1,2,4 Ratio |
|---|---|
| 0 mol% | 1:1.2 |
| 5 mol% CuI | 4.3:1 |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis: The quinazoline-triazole core is typically synthesized via cyclization of precursors like 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux conditions. Subsequent functionalization with substituents (e.g., 2,4-dimethoxyphenylmethyl) requires nucleophilic substitution or coupling reactions .
- Critical Parameters:
- Solvent Choice: Ethanol or dimethylformamide (DMF) enhances solubility and reaction efficiency .
- Catalysts: Benzyltributylammonium bromide improves reaction rates in triazole formation .
- Monitoring: Thin-layer chromatography (TLC) ensures reaction completion and purity .
- Table 1: Synthesis Optimization Parameters
Q. Which characterization techniques are essential to confirm the compound’s structural integrity?
Methodological Answer:
- Primary Techniques:
- NMR Spectroscopy: H and C NMR verify substituent positions and aromatic ring integration .
- IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm) and triazole (C-N, ~1450 cm) functional groups .
- Advanced Techniques:
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks critical for bioactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Orthogonal Assays: Use multiple assays (e.g., enzymatic inhibition, cell viability) to validate activity. For example, compare fluorescence-based ATP assays with microscopy-based cytotoxicity tests .
- Purity Checks: Contaminants (e.g., unreacted precursors) may skew results. Employ HPLC (>95% purity threshold) and mass spectrometry to confirm compound integrity .
- Structural Analogues: Test derivatives (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR) and identify confounding functional groups .
Q. What computational strategies can predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with kinases or GPCRs. The triazole and fluorophenyl moieties often engage in π-π stacking or hydrogen bonding .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to assess conformational changes in target proteins .
- Quantum Mechanics (QM): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How should researchers design experiments to investigate contradictory mechanistic hypotheses (e.g., enzyme inhibition vs. receptor antagonism)?
Methodological Answer:
- Kinetic Studies: Measure enzyme inhibition constants () under varying substrate concentrations. A competitive inhibitor will show linear Lineweaver-Burk plots .
- Receptor Binding Assays: Use radiolabeled ligands (e.g., H-GTPγS for GPCRs) to quantify displacement efficacy .
- Knockout Models: CRISPR/Cas9 gene-edited cell lines can silence putative targets to confirm mechanism specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
